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Compound of Interest

Compound Name:

2-[4-

(Trifluoromethoxy)phenoxy]acetoh

ydrazide

Cat. No.: B067561 Get Quote

CAS Number: 175204-36-1

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-[4-
(trifluoromethoxy)phenoxy]acetohydrazide, a fluorinated aromatic hydrazide of interest in

medicinal chemistry and drug discovery. Due to the limited availability of direct experimental

data for this specific compound, this guide also incorporates information from closely related

phenoxyacetohydrazide and trifluoromethyl-containing derivatives to infer its potential biological

activities and mechanisms of action.

Core Chemical and Physical Data
A summary of the key chemical identifiers and properties for 2-[4-
(trifluoromethoxy)phenoxy]acetohydrazide is presented below.
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Property Value Source

CAS Number 175204-36-1 [1]

IUPAC Name

2-[4-

(trifluoromethoxy)phenoxy]acet

ohydrazide

[1]

Alternate IUPAC Name

2-[4-

(trifluoromethoxy)phenoxy]etha

nohydrazide

[1]

Molecular Formula C9H9F3N2O3 [1]

Molecular Weight 250.177 g/mol [1]

SMILES
NNC(=O)COC1=CC=C(OC(F)

(F)F)C=C1
[1]

InChIKey
LBBKIDVFMPXFOD-

UHFFFAOYSA-N
[1]

Categories

Aromatic Heterocycles,

Amides, Fluorinated

Intermediates, Hydrazides

[1]

Synthesis and Experimental Protocols
The synthesis of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide can be achieved through a

two-step process, which is a common method for preparing phenoxyacetohydrazide

derivatives.[2][3]

Step 1: Synthesis of Ethyl 2-[4-
(trifluoromethoxy)phenoxy]acetate
The initial step involves the O-alkylation of 4-(trifluoromethoxy)phenol with an ethyl

chloroacetate.

Materials:
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4-(Trifluoromethoxy)phenol

Ethyl chloroacetate

Anhydrous potassium carbonate

Dry acetone

Ether

Cold water

Procedure:

A mixture of 4-(trifluoromethoxy)phenol (1 equivalent), ethyl chloroacetate (1.5 equivalents),

and anhydrous potassium carbonate (1.5 equivalents) in dry acetone is refluxed for 8-10

hours.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the solvent is removed by distillation.

The residual mass is triturated with cold water to remove any remaining potassium

carbonate.

The product, ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate, is extracted with ether.

Step 2: Synthesis of 2-[4-
(trifluoromethoxy)phenoxy]acetohydrazide
The second step is the hydrazinolysis of the synthesized ester intermediate.

Materials:

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

Hydrazine hydrate
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Ethanol

Procedure:

To a solution of ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (1 equivalent) in ethanol,

hydrazine hydrate (1.5 equivalents) is added.

The reaction mixture is stirred at room temperature for approximately 7 hours.

The completion of the reaction is monitored by TLC.

The reaction mixture is allowed to stand overnight.

The resulting white precipitate of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide is

separated by filtration, washed, and dried.

The final product can be recrystallized from ethanol.

Step 1: Esterification

Step 2: Hydrazinolysis

4-trifluoromethoxyphenol
K2CO3, Acetone

Reflux

Ethyl Chloroacetate

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

Ethanol
Room Temperature

Intermediate

Hydrazine Hydrate 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide

Click to download full resolution via product page

General synthesis workflow for 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide.
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Potential Biological Activities and Mechanisms of
Action
While specific biological data for 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide is not

readily available in the reviewed literature, the activities of structurally related compounds

provide insights into its potential therapeutic applications.

Anti-inflammatory and Anti-angiogenic Potential
Phenoxyacetohydrazide derivatives have been investigated for their anti-inflammatory and anti-

angiogenic properties.[2][3][4] For instance, certain morpholine-substituted

phenoxyacetohydrazide derivatives have shown significant inhibition of cyclooxygenase (COX-

1 and COX-2) enzymes and vascular endothelial growth factor (VEGF).[2][3][4] A study on one

such derivative, compound 6e, demonstrated an IC₅₀ value of 155 μg/mL in an in vitro human

red blood cell membrane stabilization assay, indicating potent anti-inflammatory efficacy.[2][3]

[4]

Potential Mechanism of Action: The anti-inflammatory effects of these compounds are likely

mediated through the inhibition of COX enzymes, which are key in the prostaglandin synthesis

pathway. The anti-angiogenic activity may stem from the inhibition of VEGF, a critical signaling

protein in the formation of new blood vessels.
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Potential inhibitory pathways of 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide.

β-Glucuronidase Inhibition
Schiff bases derived from phenoxyacetohydrazides have demonstrated notable inhibitory

activity against β-glucuronidase.[5] This enzyme is implicated in certain cancers and lysosomal

storage diseases. Several synthesized phenoxyacetohydrazide Schiff base analogs showed

IC₅₀ values ranging from 9.20 to 30.7 µM, which was significantly better than the standard

inhibitor, D-saccharic acid-1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM).[5]

Potential Structure-Activity Relationship (SAR): The inhibitory potency of these compounds

appears to be influenced by the nature and position of substituents on the aromatic rings. This
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suggests that the trifluoromethoxy group in 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide
could play a significant role in its interaction with the enzyme's active site.

Cholinesterase Inhibition
Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors

of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in

neurotransmission.[6] These derivatives displayed IC₅₀ values in the micromolar range for both

enzymes.[6] The trifluoromethyl group is a key feature in these active compounds.

Potential Relevance: The presence of the trifluoromethoxy group in 2-[4-
(trifluoromethoxy)phenoxy]acetohydrazide suggests that it could also exhibit inhibitory

activity against cholinesterases. Further screening would be necessary to confirm this.

Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the potential biological activities of 2-[4-
(trifluoromethoxy)phenoxy]acetohydrazide, based on methods used for related compounds.

In Vitro Anti-inflammatory Assay (HRBC Membrane
Stabilization)
This assay assesses the ability of a compound to stabilize human red blood cell membranes

when challenged with a hypotonic solution, which is an indicator of anti-inflammatory activity.

Materials:

Fresh whole human blood

Phosphate buffered saline (PBS)

Hypotonic saline

Test compound (2-[4-(trifluoromethoxy)phenoxy]acetohydrazide)

Reference standard (e.g., Diclofenac sodium)

Spectrophotometer
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Procedure:

Prepare a 10% v/v suspension of red blood cells in PBS.

Prepare various concentrations of the test compound and reference standard.

Incubate the RBC suspension with the test compound/reference standard at 37°C for 30

minutes.

Induce hemolysis by adding hypotonic saline and incubate at room temperature for 10

minutes.

Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm.

Calculate the percentage of hemolysis inhibition.

β-Glucuronidase Inhibition Assay
This spectrophotometric assay measures the inhibition of β-glucuronidase activity.

Materials:

β-Glucuronidase enzyme

p-nitrophenyl-β-D-glucuronide (substrate)

Acetate buffer (pH 5.0)

Test compound

Reference inhibitor (D-saccharic acid-1,4-lactone)

96-well microplate reader

Procedure:

Pre-incubate the enzyme with various concentrations of the test compound in acetate buffer

at 37°C for 30 minutes.
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Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

Incubate the reaction mixture at 37°C for 1 hour.

Stop the reaction by adding a suitable stop solution (e.g., sodium carbonate).

Measure the absorbance of the released p-nitrophenol at 405 nm.

Calculate the percentage of inhibition and determine the IC₅₀ value.
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Inflammation
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Enzyme Inhibition
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Draw Conclusions
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Click to download full resolution via product page

General experimental workflow for the synthesis and biological evaluation.

Conclusion
2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide is a readily synthesizable compound with a

chemical scaffold that suggests potential for a range of biological activities. Based on the

analysis of related compounds, it is a promising candidate for investigation as an anti-

inflammatory, anti-angiogenic, and enzyme-inhibiting agent. The presence of the

trifluoromethoxy group is of particular interest, as fluorine-containing moieties are known to

enhance the metabolic stability and biological activity of drug candidates. Further in-depth

studies, including in vitro and in vivo biological evaluations, are warranted to fully elucidate the

therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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